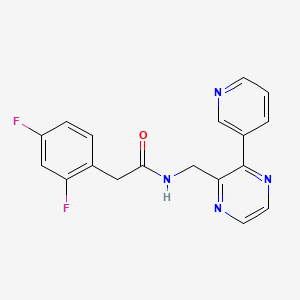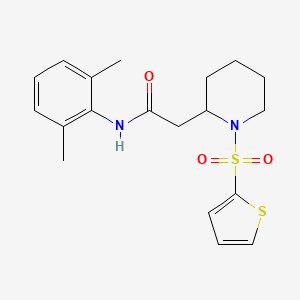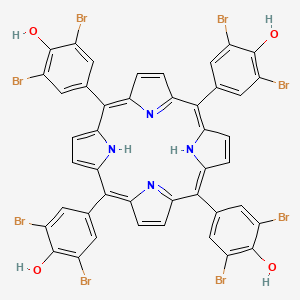
Methyl 4-cyclopropyl-1H-pyrrole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 4-cyclopropyl-1H-pyrrole-2-carboxylate” is a chemical compound with the molecular formula C9H11NO2 . It has a molecular weight of 165.19 . This compound is used for research purposes .
Synthesis Analysis
The synthesis of “Methyl 4-cyclopropyl-1H-pyrrole-2-carboxylate” involves the use of copper chromite in quinoline at 180°C for 1 hour under microwave irradiation . The reaction mixture is then purified by silica gel column chromatography eluting with chloroform . The yield of this reaction is approximately 66% .Molecular Structure Analysis
The molecular structure of “Methyl 4-cyclopropyl-1H-pyrrole-2-carboxylate” consists of a pyrrole ring attached to a cyclopropyl group and a carboxylate group . The InChI Key for this compound is QTUAIBRPGOPEFI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“Methyl 4-cyclopropyl-1H-pyrrole-2-carboxylate” has a high GI absorption and is BBB permeant . It is not a P-gp substrate . It has a Log Po/w (iLOGP) of 2.08 . Its water solubility is 1.27 mg/ml .科学的研究の応用
Natural Product Isolation and Origins
Methyl 4-cyclopropyl-1H-pyrrole-2-carboxylate (abbreviated as Py-2-C ) has been isolated from several natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms. Notably, it shares a structural skeleton with pyrraline, a well-known diabetes molecular marker. Pyrraline is produced through sequential reactions in vivo, emphasizing the significance of the Py-2-C skeleton .
Physiological Activities and Health Implications
The biological functions of molecules containing the Py-2-C group are diverse. Researchers have explored their physiological activities, including potential health benefits. While more studies are needed, Py-2-C derivatives may contribute to overall well-being and could be relevant in preventive treatments for lifestyle-related diseases such as diabetes, heart disease, and cancer .
Advanced Glycation End Products (AGEs) and Diabetes
In the context of diabetes, Py-2-C is linked to the formation of advanced glycation end products (AGEs). These AGEs result from complex reactions between glucose and amino acids. Early detection of diabetes often involves monitoring metabolites produced during these reactions. Py-2-C derivatives, including pyrraline, play a role in this process .
Chemical and Organic Intermediates
Methyl 4-cyclopropyl-1H-pyrrole-2-carboxylate serves as a chemical and organic intermediate. Its applications extend beyond natural product research. Researchers use it in synthetic pathways to create more complex compounds or modify existing ones .
Anticancer Potential
While not directly studied for its anticancer properties, related pyrrole derivatives have shown promise. Researchers have explored pyrrole-containing compounds in cancer therapy due to their unique structures and potential interactions with cellular processes. Further investigations into Py-2-C’s effects on cancer cells are warranted .
Flavor and Fragrance Chemistry
Interestingly, certain pyrrolyl esters, including derivatives of Py-2-C, exhibit distinct odor characteristics. For example, benzhydryl 1H-pyrrole-2-carboxylate, butyl 1H-pyrrole-2-carboxylate, and pentyl 1H-pyrrole-2-carboxylate have sweet and acid aromas. These compounds find applications in flavor and fragrance industries .
Safety and Hazards
特性
IUPAC Name |
methyl 4-cyclopropyl-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-12-9(11)8-4-7(5-10-8)6-2-3-6/h4-6,10H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUAIBRPGOPEFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-cyclopropyl-1H-pyrrole-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[14-Methyl-5-(3-methylphenyl)-7-{[(3-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2465585.png)



![Benzo[d]thiazol-6-yl(4-phenylpiperazin-1-yl)methanone](/img/structure/B2465589.png)


![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}quinoxaline-2-carboxamide](/img/structure/B2465593.png)
![ethyl 2,4-dimethyl-5-[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]-1H-pyrrole-3-carboxylate](/img/structure/B2465594.png)
![3,6-dibromo-N-{3-[(oxan-4-yl)methoxy]propyl}pyridine-2-carboxamide](/img/structure/B2465599.png)
![Methyl 3-[(3-chlorophenyl)amino]propanoate](/img/structure/B2465600.png)
![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2465602.png)

